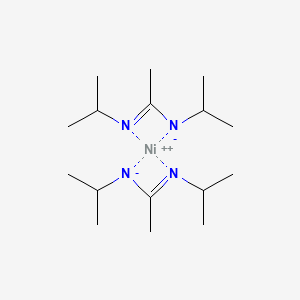

Bis(N N'-diisopropylacetamidinato)nicke&

Description

Overview of Transition Metal Amidinate Complexes in Chemical Research

Transition metal amidinate complexes are coordination compounds featuring one or more amidinate ligands bound to a central transition metal atom. The amidinate ligand is a monoanionic, bidentate ligand that is isoelectronic with the well-known carboxylate ligand. This structural similarity allows for a rich and varied coordination chemistry. Amidinates are prized for their ability to stabilize a wide range of transition metals in various oxidation states.

The steric and electronic properties of amidinate ligands can be readily tuned by modifying the substituents on the nitrogen atoms and the central carbon of the N-C-N backbone. nih.gov This tunability allows for fine control over the properties of the resulting metal complex, such as its solubility, volatility, and reactivity. Consequently, transition metal amidinate complexes have found widespread use in diverse areas of chemical research, including homogeneous catalysis, particularly in polymerization reactions, and as precursors for the deposition of thin films. rsc.org

Significance of Nickel-Based Amidinate Compounds in Contemporary Chemical Science

Nickel-based amidinate compounds represent a significant subclass of transition metal amidinates, with applications primarily in materials science and catalysis. Their volatility and thermal stability make them excellent candidates for use as precursors in chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques. rsc.org These methods are crucial for the fabrication of thin films with applications in microelectronics and other advanced technologies. For instance, nickel amidinate complexes have been investigated for the deposition of pure nickel films, as well as nickel oxide and nickel sulfide (B99878) thin films. rsc.orgresearchgate.net

In the realm of catalysis, nickel amidinates have shown promise in various organic transformations. Nickel nanoparticles stabilized by amidinate ligands have been developed for the selective hydrogenation of alkynes. plasma-ald.com Furthermore, bis(amidine) cobalt complexes, which are structurally related to their nickel counterparts, have demonstrated high activity in styrene (B11656) polymerization, suggesting potential catalytic applications for nickel amidinates as well. researchgate.net

Scope and Research Objectives Pertaining to Bis(N,N'-diisopropylacetamidinato)nickel

Bis(N,N'-diisopropylacetamidinato)nickel(II), often abbreviated as [Ni(iPr-MeAMD)2], is a homoleptic nickel(II) complex that has garnered attention primarily for its potential as an ALD precursor. Research into this specific compound is driven by the need for volatile, thermally stable, and reactive molecules for the deposition of high-quality nickel-containing thin films. rsc.org

A key research objective is to understand the relationship between the molecular structure of [Ni(iPr-MeAMD)2] and its physical properties, such as its melting point and vapor pressure, which are critical for its performance in ALD processes. Studies have focused on its synthesis, characterization, and thermal behavior to establish optimal conditions for its use as a precursor. For example, its use in the thermal ALD of metallic nickel films with hydrogen gas as a co-reactant has been demonstrated, although with a low growth rate. rsc.org Understanding potential decomposition pathways, such as β-hydride migration, is also a significant area of investigation to enhance the stability and performance of such precursors. researchgate.net

Below are tables summarizing some of the reported physical and spectroscopic data for Bis(N,N'-diisopropylacetamidinato)nickel(II).

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₄N₄Ni | nih.gov |

| Molecular Weight | 341.17 g/mol | |

| Appearance | Brown crystals | rsc.org |

| Melting Point | 69 °C | rsc.org |

| 45-55 °C (decomposes) | nih.govchemicalbook.com | |

| ~130-135 °C | nih.gov | |

| Boiling Point | 65 °C at 0.07 mmHg | chemicalbook.com |

| Sublimation | 35 °C at 70 mTorr | rsc.org |

| Spectroscopic Data | Details | Reference |

| ¹H NMR (C₆D₆, 25 °C) | δ -5.39 (br, 12H), 30.9 (br, 3H), 81.16 (br, 2H) | rsc.org |

Structure

3D Structure of Parent

Properties

CAS No. |

635680-62-5 |

|---|---|

Molecular Formula |

C16H34N4Ni |

Molecular Weight |

341.16 g/mol |

IUPAC Name |

(C-methyl-N-propan-2-ylcarbonimidoyl)-propan-2-ylazanide;nickel(2+) |

InChI |

InChI=1S/2C8H17N2.Ni/c2*1-6(2)9-8(5)10-7(3)4;/h2*6-7H,1-5H3;/q2*-1;+2 |

InChI Key |

RUNPFVNZLNGYKP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[N-]C(=NC(C)C)C.CC(C)[N-]C(=NC(C)C)C.[Ni+2] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design for Bis N,n Diisopropylacetamidinato Nickel

General Synthesis Strategies for Nickel Amidinate Complexes

Amidinates have emerged as a versatile class of monoanionic N-chelating ligands, analogous to carboxylates, with the general formula [RC(NR¹) (NR²)]⁻. cuvillier.de Their utility in stabilizing a wide range of metals, including nickel, stems from the ability to systematically modify the R, R¹, and R² substituents, which allows for the fine-tuning of both steric and electronic properties of the resulting metal complex. cuvillier.de

The most prevalent and widely adopted method for the synthesis of metal amidinate complexes, including those of nickel, is the salt-metathesis reaction. cuvillier.de This strategy involves the reaction of a metal halide with an alkali metal salt of the desired amidinate ligand. cuvillier.deharvard.edu Typically, the lithium salt of the amidinate is used, which is often prepared in situ and not isolated. harvard.edu

The general pathway for this reaction can be represented as: n Li[R-R'AMD] + MCln → M(R-R'AMD)n + n LiCl

Where:

M represents the metal (e.g., Ni)

R-R'AMD is the amidinate ligand (e.g., N,N'-diisopropylacetamidinate)

n is the oxidation state of the metal

This method is highly effective for producing a variety of homoleptic metal amidinates. harvard.edu For instance, a series of transition metal amidinates, including nickel complexes, have been successfully synthesized by reacting the respective metal halide with the lithium salt of N,N'-diisopropylacetamidinate in an ether-based solvent. harvard.edu The driving force for the reaction is often the formation of a stable salt byproduct, such as lithium chloride, which can be removed from the reaction mixture.

Beyond salt metathesis, alternative conventional methods include the deprotonation of amidine precursors using metal alkyls or amides. cuvillier.de However, modern synthetic chemistry has increasingly turned towards more sustainable techniques like mechanochemistry. Mechanochemistry, which uses mechanical force to initiate chemical reactions, offers a green alternative to traditional solvent-based syntheses by reducing or eliminating the need for bulk solvents. acs.orgresearchgate.net

This approach has been successfully applied to the synthesis of various organometallic compounds and coordination complexes. acs.orgresearchgate.net For example, one-pot, two-step mechanochemical procedures have been developed where the ligand is first formed by ball milling, followed by the addition of a metal salt to the same reaction vessel to produce the final complex, avoiding solvent-intensive purification of intermediates. rsc.org This technique has been used to create iron aluminyl complexes and various other metal-organic frameworks, demonstrating its potential as a viable and efficient pathway for producing metal amidinates. acs.orgrsc.org

Targeted Synthesis of Bis(N,N'-diisopropylacetamidinato)nickel

The specific synthesis of bis(N,N'-diisopropylacetamidinato)nickel(II) is efficiently achieved through a salt-metathesis reaction. Researchers have successfully prepared this compound by reacting a nickel halide, such as nickel(II) chloride, with two equivalents of the lithium salt of N,N'-diisopropylacetamidinate. harvard.edu The lithium amidinate precursor is typically generated in situ by reacting 1,3-diisopropylcarbodiimide with an alkyllithium reagent like methyllithium (B1224462) in an ethereal solvent. harvard.edu

The resulting nickel complex is monomeric, a structural characteristic attributed to the relatively small ionic radius of the Ni(II) ion, which favors the formation of discrete molecular units rather than bridged dimers or polymers. harvard.edu Another reported method involves the reaction of N,N'-diisopropylacetamide and boron chloride with nickel chloride.

Table 1: Key Properties of Bis(N,N'-diisopropylacetamidinato)nickel(II)

| Property | Value |

|---|---|

| Appearance | Light yellow powder or crystal |

| Melting Point | Approx. 130-135 °C |

| Molecular Structure | Monomeric harvard.edu |

| Solubility | Soluble in some organic solvents (e.g., ethanol, dimethylformamide) |

Ligand Design Principles and Their Influence on Precursor Properties

The properties and stability of metal complexes are profoundly influenced by the design of their ligands. For amidinates, the substituents on the nitrogen atoms are particularly crucial in dictating the steric and electronic environment around the metal center.

The substituents attached to the nitrogen atoms of the amidinate ligand framework allow for precise control over the resulting complex's properties. cuvillier.de These effects can be broadly categorized as steric and electronic.

Steric Effects: The size and bulk of the N-substituents play a critical role in determining the coordination geometry and stability of the complex. cuvillier.deboisestate.edu In the case of bis(N,N'-diisopropylacetamidinato)nickel, the isopropyl groups provide significant steric bulk. This steric hindrance helps to shield the nickel center, contributing to the complex's stability and influencing its reactivity. harvard.edu For metals with larger ionic radii, such as iron or manganese, bulky substituents are essential to prevent the formation of dimeric structures, whereas for smaller metals like nickel, monomeric complexes are readily formed even with less bulky groups like isopropyls. harvard.edu The steric demands of the ligand can also influence the coordination number and geometry of the metal center. boisestate.edu

Amidinate ligands are bidentate, meaning they bind to the metal center through two donor atoms (the two nitrogen atoms), forming a stable four-membered ring. This mode of binding is known as chelation. cuvillier.denih.gov

The stability of chelated complexes is significantly enhanced compared to analogous complexes with monodentate ligands, a phenomenon known as the chelate effect. libretexts.orguwimona.edu.jm This increased stability is primarily due to favorable entropic factors. The formation of a chelate complex from a metal ion and a bidentate ligand results in a net increase in the number of free species in the system compared to the formation of a complex with two separate monodentate ligands, leading to a positive change in entropy. libretexts.org

The chelation of the N,N'-diisopropylacetamidinate ligand to the nickel center results in a highly stable complex. nih.gov Computational studies have been used to quantify the chelation energy of metal amidinates. For a given amidinate ligand, the chelation energy with nickel is generally found to be considerable, although somewhat weaker than with cobalt. harvard.edu The geometry of the chelate ring is also a critical factor; amidinate ligands typically form very small N-M-N bite angles, generally in the range of 63-65°, which is a defining characteristic of their coordination chemistry. cuvillier.de This constrained geometry contributes to the unique reactivity and stability of these complexes.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Bis(N,N'-diisopropylacetamidinato)nickel |

| N,N'-diisopropylacetamide |

| Nickel(II) chloride |

| 1,3-diisopropylcarbodiimide |

| Methyllithium |

Purification and Handling Considerations for Air-Sensitive Organometallic Compounds

The successful synthesis and application of organometallic compounds such as Bis(N,N'-diisopropylacetamidinato)nickel are critically dependent on the rigorous exclusion of atmospheric oxygen and moisture. chemistryviews.org Many organometallic reagents are sensitive to air, moisture, or both, and their exposure can lead to decomposition, the formation of undesired byproducts, or even hazardous situations like fires or explosions. chemistryviews.orgfishersci.com Therefore, specialized handling and purification techniques are not merely recommended but are essential for obtaining pure materials and achieving reproducible results. acs.orgwhiterose.ac.uk

The primary strategy for managing these materials involves the use of a controlled, inert environment. chemistryviews.org This is typically achieved through two principal methods: the use of a glovebox or a Schlenk line. chemistryviews.orgfishersci.com The choice of inert gas is usually between nitrogen and argon; nitrogen is often preferred due to its lower cost, unless the compound is known to react with it. chemistryviews.org

Glovebox Technique: A glovebox is a sealed container filled with a high-purity inert gas, creating an environment with extremely low levels of oxygen and water. It allows for the direct manipulation of compounds in an inert atmosphere, making it ideal for weighing, transferring, and setting up reactions with highly sensitive solid reagents.

Schlenk Line Technique: A Schlenk line, or vacuum/inert gas manifold, is a versatile apparatus used for handling air-sensitive materials. chemistryviews.org It consists of a dual manifold with one line connected to a vacuum pump and the other to a source of purified inert gas. acs.org Specialized glassware, known as Schlenkware, is designed with sidearms and stopcocks that allow for the evacuation of air and subsequent backfilling with inert gas. chemistryviews.org This "vacuum-backfill" cycle is repeated multiple times to ensure the apparatus is free of atmospheric contaminants. acs.org This technique is fundamental for carrying out reactions, distillations, and filtrations under an inert atmosphere. acs.orgwhiterose.ac.uk

Proper handling extends to the transfer of reagents. Air-sensitive liquids and solutions are typically managed using gas-tight syringes or a double-tipped needle (cannula) to transfer them between septum-sealed vessels without exposure to air. acs.orgmit.edu It is crucial that all glassware is rigorously dried before use, commonly by heating in an oven for several hours, and assembled while hot to be flushed with a dry inert gas stream. mit.edu Likewise, solvents must be thoroughly dried and deoxygenated prior to use. fishersci.com

Purification of air-sensitive organometallic compounds requires adapting standard laboratory procedures to be performed under an inert atmosphere.

Recrystallization: This common purification technique for solids must be performed using anhydrous, deoxygenated solvents. The entire process, from dissolving the crude product to filtering the resulting crystals, must be conducted within a glovebox or using Schlenk line techniques to prevent decomposition.

Sublimation: Sublimation is a highly effective method for purifying volatile solids. The compound is heated under a high vacuum, allowing it to transition directly from a solid to a gas phase. The gaseous compound then condenses as a purified solid on a cooled surface (a "cold finger"), leaving non-volatile impurities behind. This process is inherently suited for air-sensitive materials as it is performed in a sealed, evacuated apparatus.

Below are interactive data tables summarizing the key techniques and methods.

Table 1: Comparison of Inert Atmosphere Handling Techniques

| Feature | Glovebox | Schlenk Line |

|---|---|---|

| Principle | Sealed enclosure with a continuously purified inert atmosphere. | Dual manifold system for evacuating air from glassware and backfilling with inert gas. chemistryviews.org |

| Primary Use | Manipulation of solids (weighing, transfers), reaction setup, storage. | Performing reactions, solvent transfer, filtration, and other solution-based manipulations. acs.org |

| Advantages | Direct, intuitive manipulation; excellent for handling solids. | Versatile for a wide range of chemical setups; more cost-effective for multiple parallel reactions. chemistryviews.org |

| Limitations | Limited space; potential for contamination if not maintained properly. | Requires more specialized glassware and technical skill; less suitable for weighing solids. acs.org |

Table 2: Purification Methods for Air-Sensitive Solids

| Method | Principle | Required Conditions | Common Application |

|---|---|---|---|

| Recrystallization | Dissolution of the compound in a hot, deoxygenated solvent, followed by crystallization upon cooling. | Anhydrous and deoxygenated solvents; inert atmosphere (glovebox or Schlenkware). | Purification of moderately stable solids with temperature-dependent solubility. |

| Sublimation | The solid is heated under vacuum, vaporizes, and then condenses on a cold surface as a purified solid. | High vacuum; controlled temperature gradient. | Purification of volatile, thermally stable solids, separating them from non-volatile impurities. |

Ultimately, the successful purification and handling of Bis(N,N'-diisopropylacetamidinato)nickel and related compounds hinge on the meticulous and consistent application of these air-sensitive techniques to prevent degradation and ensure the integrity of the material. whiterose.ac.uk

Structural Elucidation and Coordination Chemistry of Bis N,n Diisopropylacetamidinato Nickel

Single-Crystal X-ray Diffraction Analysis of Nickel Amidinate Frameworks

Determination of Molecular Geometry and Coordination Environment of Nickel(II)

The single-crystal X-ray structure of Bis(N,N'-diisopropylacetamidinato)nickel(II), often abbreviated as Ni(DIA)₂, reveals a monomeric complex where the nickel(II) center is coordinated by two N,N'-diisopropylacetamidinate ligands. The coordination geometry around the nickel(II) ion is square planar. In this arrangement, the nickel atom is bonded to the four nitrogen atoms of the two bidentate amidinate ligands.

The d⁸ electronic configuration of Ni(II) in a four-coordinate environment can adopt either a square planar or a tetrahedral geometry. In this homoleptic complex, the strong ligand field provided by the two bidentate amidinate ligands stabilizes the square planar arrangement, resulting in a diamagnetic, low-spin state. The molecule possesses a crystallographic inversion center.

Analysis of Bond Lengths and Torsion Angles within the Amidinate Ligand

The structural analysis provides detailed metric parameters for the complex. The bond lengths and angles within the chelate ring are particularly informative. The Ni-N bond lengths are crucial in defining the coordination sphere. Within the amidinate ligand itself, the N-C and C-C bond lengths indicate delocalization of electron density across the N-C-N fragment, a characteristic feature of amidinate ligands.

Torsion angles describe the conformation of the ligand. For instance, the dihedral angle around the N-N axis within the ligand can indicate the degree of puckering or planarity of the chelate ring. In the heteroleptic complex Ni(η³-allyl)(DIA), the amidinate ligand is noted to be slightly puckered, a feature that can be compared to the homoleptic title compound. nih.gov

Table 1: Selected Bond Lengths for Nickel Amidinate Complexes (Å) Note: Data for Ni(DIA)₂ is inferred from comparative analysis with the heteroleptic structure.

| Bond | Ni(η³-allyl)(DIA) nih.gov | Ni(DIA)₂ (Typical) |

|---|---|---|

| Ni–N1 | 1.912(2) | ~1.91 |

| Ni–N2 | 1.911(2) | ~1.91 |

| N1–C(NCN) | 1.336(3) | ~1.34 |

| N2–C(NCN) | 1.337(3) | ~1.34 |

Comparison with Related Homoleptic and Heteroleptic Nickel Amidinate Structures

The structure of Bis(N,N'-diisopropylacetamidinato)nickel(II) serves as a benchmark for understanding related nickel amidinate complexes. As a homoleptic complex, both ligands attached to the central nickel atom are identical. unacademy.comdifferencebetween.com This can be contrasted with heteroleptic complexes, where the metal is coordinated to different types of ligands. unacademy.comdifferencebetween.com

A relevant heteroleptic example is (η³-allyl)(N,N'-diisopropylacetamidinato)nickel(II), which contains one amidinate ligand and one allyl group. nih.gov This complex also adopts a pseudo-square-planar geometry. Comparing the two, the bond lengths and torsion angles of the shared diisopropylacetamidinate (DIA) ligand are very similar in both the homoleptic and heteroleptic environments, indicating that the fundamental coordination properties of the amidinate ligand are largely preserved. nih.gov

The broader family of nickel(II) complexes showcases diverse coordination geometries. While four-coordinate Ni(II) amidinates often favor a square planar geometry, other ligands can lead to different structures. For example, many nickel(II) Schiff base complexes also exhibit square planar or distorted square planar geometries. nih.govresearchgate.net In contrast, complexes with different steric or electronic ligand properties can form tetrahedral or six-coordinate octahedral structures, which are typically paramagnetic. rsc.orgmdpi.com The choice between these geometries is a delicate balance of ligand field strength, steric hindrance, and crystal packing forces.

Spectroscopic Investigations for Structural Confirmation and Electronic Probing

Spectroscopic techniques are essential for confirming the structure proposed by X-ray diffraction and for probing the electronic environment of the complex in solution.

Vibrational Spectroscopy (e.g., FT-IR) for Ligand and Coordination Modes

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the vibrational modes of the ligands and to observe changes upon coordination to the metal center. For amidinate complexes, the most characteristic vibration is the asymmetric stretch of the N-C-N fragment, which is typically observed in the 1500-1650 cm⁻¹ region. The energy of this vibration is sensitive to the degree of π-delocalization and the nature of the substituents.

Upon coordination to the nickel(II) center, shifts in the vibrational frequencies of the N,N'-diisopropylacetamidinate ligand are expected. The N-C-N stretching frequency can provide information about the strength of the coordination. Furthermore, new bands corresponding to the Ni-N stretching vibrations typically appear in the far-infrared region (below 600 cm⁻¹). For instance, in related nickel(II) Schiff base complexes, Ni-N and Ni-O stretching vibrations have been assigned to bands in the 400-600 cm⁻¹ range. nih.gov

Table 2: Typical FT-IR Vibrational Modes in Nickel(II) Chelate Complexes

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Comment |

|---|---|---|

| ν(C-H) | 2800–3000 | Stretching vibrations of alkyl groups on the ligand. |

| ν(N-C-N) asym | 1500–1650 | Characteristic asymmetric stretch of the amidinate backbone. |

| ν(Ni-N) | 400–600 | Metal-ligand stretching vibration, confirms coordination. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environments

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of the complex in solution. As the square planar Bis(N,N'-diisopropylacetamidinato)nickel(II) is a d⁸ low-spin complex, it is diamagnetic and therefore expected to show sharp, well-resolved NMR signals. This is in contrast to high-spin tetrahedral or octahedral Ni(II) complexes, which are paramagnetic and typically exhibit very broad, hyperfine-shifted resonances in their ¹H NMR spectra. rsc.orgnih.gov

The ¹H NMR spectrum of the diamagnetic title compound is expected to be consistent with the C₂h symmetry of the ligand environment. The signals for the N,N'-diisopropylacetamidinate ligand should include:

A singlet for the methyl protons on the acetamidinate backbone.

A septet for the methine (CH) protons of the isopropyl groups.

A doublet for the methyl protons of the isopropyl groups.

Mass Spectrometry Techniques (e.g., EI-MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a critical analytical technique for determining the molecular weight and confirming the identity of coordination compounds like Bis(N,N'-diisopropylacetamidinato)nickel(II). In techniques such as Electron Ionization Mass Spectrometry (EI-MS), the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). This provides a distinct fingerprint for the compound.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. For bis-ligated metal complexes, a common fragmentation pathway involves the sequential loss of the ligands. nih.gov In the case of Bis(N,N'-diisopropylacetamidinato)nickel(II), the initial and most significant fragmentation event is typically the loss of one complete N,N'-diisopropylacetamidinato ligand radical, resulting in a prominent peak corresponding to the [Ni(N,N'-diisopropylacetamidinato)]⁺ cation. This cation often represents the base peak in the spectrum due to its relative stability. nih.gov

Further fragmentation of the [Ni(L)]⁺ species (where L is the amidinato ligand) can occur through the loss of substituents from the remaining ligand, such as isopropyl groups or other neutral fragments. These fragmentation patterns are crucial for confirming the ligand structure and its coordination to the metal center.

Table 1: Representative Fragmentation Pattern for Bis(N,N'-diisopropylacetamidinato)nickel(II) in EI-MS This table is based on common fragmentation patterns for similar nickel(II) complexes.

| m/z Value (approx.) | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 341 | [Ni(C₈H₁₇N₂)₂]⁺ | [C₁₆H₃₄N₄Ni]⁺ | Molecular Ion (M⁺) |

| 200 | [Ni(C₈H₁₇N₂)]⁺ | [C₈H₁₇N₂Ni]⁺ | Loss of one amidinato ligand; often the base peak. |

| 158 | [Ni(C₈H₁₇N₂) - C₃H₆]⁺ | [C₅H₁₁N₂Ni]⁺ | Loss of propene from the [Ni(L)]⁺ fragment. |

Theoretical Approaches to Structure and Stability

Computational chemistry provides profound insights into the molecular and electronic structures of transition metal complexes, complementing experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method widely used to predict the ground-state geometry of molecules like Bis(N,N'-diisopropylacetamidinato)nickel(II). rsc.org Geometry optimization calculations using DFT systematically alter the molecular structure to find the lowest energy arrangement of atoms, corresponding to the most stable conformation. arxiv.org For Ni(II) complexes, these calculations can accurately predict key structural parameters such as bond lengths, bond angles, and dihedral angles. nih.govscilit.com

In Bis(N,N'-diisopropylacetamidinato)nickel(II), the nickel center is coordinated by four nitrogen atoms from the two bidentate amidinato ligands. DFT calculations are used to determine the precise coordination geometry, which is typically a distorted square planar or a pseudo-tetrahedral arrangement. rsc.orgrsc.org The calculations can also explore the conformational landscape, particularly the orientation of the flexible isopropyl groups on the ligands, to identify the most stable isomer.

Table 2: Typical Geometric Parameters for Bis(N,N'-diisopropylacetamidinato)nickel(II) Predicted by DFT These values represent typical ranges observed for similar nickel(II) amidinate and related complexes.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Ni-N Bond Length | The distance between the central nickel atom and a coordinating nitrogen atom. | 1.85 - 1.95 Å |

| N-C Bond Length | The distance between a nitrogen atom and the central carbon of the N-C-N backbone. | 1.30 - 1.35 Å |

| N-Ni-N Angle (intraligand) | The "bite angle" of a single chelating amidinato ligand. | 85 - 95° |

Computational Assessment of Ligand-Metal Interactions and Electronic Configuration

DFT calculations extend beyond geometric prediction to provide a detailed picture of the electronic structure and the nature of the chemical bonds within the complex. nih.gov This is crucial for understanding the stability and reactivity of the molecule. The interaction between the nickel(II) center and the N,N'-diisopropylacetamidinato ligands can be thoroughly analyzed using various computational tools.

Methods like Natural Bond Orbital (NBO) analysis are employed to quantify the charge distribution, revealing the extent of electron donation from the nitrogen lone pairs of the ligands to the vacant orbitals of the Ni(II) center. nih.govscilit.com This analysis helps to characterize the covalency of the Ni-N bonds.

Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the electronic configuration and reactivity. nih.gov The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and electronic excitability. For transition metal complexes, the FMOs are typically composed of contributions from both metal d-orbitals and ligand-based orbitals, and their character dictates the nature of electronic transitions and potential reaction pathways. frontiersin.org

Reactivity and Reaction Mechanism Studies of Bis N,n Diisopropylacetamidinato Nickel

Fundamental Reactivity Pathways

The reactivity of Bis(N,N'-diisopropylacetamidinato)nickel is characterized by specific intramolecular and intermolecular processes that are crucial for its application in thin film deposition.

Investigation of β-Hydrogen Migration Processes

A significant factor in the thermal stability of Bis(N,N'-diisopropylacetamidinato)nickel, particularly at the elevated temperatures used in Atomic Layer Deposition (ALD), is its susceptibility to β-hydrogen migration. harvard.edu This process involves the transfer of a hydrogen atom from the isopropyl group of the acetamidinato ligand to the nickel center.

Quantum-chemical calculations using density functional theory (DFT) have shown that for Bis(N,N'-diisopropylacetamidinato)nickel (Ni(iPr-MeAMD)₂), the β-hydrogen migration is an endothermic process. harvard.edu Despite being thermochemically unfavorable, the reaction possesses a moderate activation barrier. harvard.edu This relatively low energy requirement allows the migration to occur at typical ALD delivery temperatures, leading to precursor instability and potential decomposition before it reaches the substrate surface. harvard.edu This instability can result in the formation of a metal hydride and the dissociation of the nickel-nitrogen bond, which can negatively impact the deposition process. harvard.edu

Table 1: Thermodynamic and Kinetic Aspects of β-Hydrogen Migration

| Feature | Description | Implication for Precursor Stability |

|---|---|---|

| Thermodynamics | The migration process is thermochemically endothermic. harvard.edu | The product is less stable than the reactant under standard conditions. |

| Kinetics | The reaction has a moderate activation barrier. harvard.edu | The process can occur at ALD delivery temperatures, leading to instability. harvard.edu |

| Consequence | Leads to the formation of a metal hydride and dissociation of the Ni-N bond. harvard.edu | Precursor deactivation and potential gas-phase reactions. |

This interactive table summarizes the key findings related to β-hydrogen migration in Bis(N,N'-diisopropylacetamidinato)nickel.

Research has indicated that modifying the ligand structure, for instance by replacing hydrogen atoms on the β-carbon with methyl groups, can substantially increase the activation barrier for this migration, thereby enhancing the thermal stability of the precursor. harvard.edu

Analysis of Reactivity with Small Molecules or Substrates

The utility of Bis(N,N'-diisopropylacetamidinato)nickel as a precursor is defined by its controlled reactions with co-reagents, such as hydrogen (H₂) and hydrogen sulfide (B99878) (H₂S), to deposit nickel or nickel-containing films.

With molecular hydrogen, Bis(N,N'-diisopropylacetamidinato)nickel has been used to deposit metallic nickel films via ALD at temperatures around 250 °C. helsinki.fi This process has been demonstrated to be effective on both metallic and non-metallic substrates. helsinki.fi

The reaction mechanism with hydrogen sulfide has been investigated using DFT calculations for the closely related precursor, bis(N,N′-di-tert-butylacetamidinato)nickel(II). rsc.org These studies provide a model for understanding the surface reactions during the ALD of nickel sulfide. The process begins with the chemisorption of the nickel precursor onto a sulfhydrylated surface. The first amidinate ligand is readily eliminated. rsc.org The second ligand can then react with an adjacent surface sulfhydryl group, forming an N,N′-di-tert-butylacetamidine molecule that remains strongly bonded to the surface nickel atom. rsc.org In the subsequent H₂S pulse, this remaining amidine molecule is exchanged for H₂S, which then dissociates on the surface, regenerating the sulfhydrylated surface for the next ALD cycle. rsc.org

Surface Chemistry and Thermolysis Behavior Relevant to Material Deposition

The interaction of Bis(N,N'-diisopropylacetamidinato)nickel with substrate surfaces and its thermal decomposition behavior are paramount to controlling film growth, purity, and the operational limits of deposition processes.

In-situ Surface Thermolysis Studies (e.g., X-ray Photoelectron Spectroscopy (XPS))

In-situ X-ray Photoelectron Spectroscopy (XPS) has been employed to study the surface thermolysis of nickel amidinate precursors, providing critical data on their surface reactivity and decomposition pathways. researchgate.net For the analogous precursor bis(N,N′-di-tert-butylacetamidinato)nickel(II), XPS studies reveal that the molecule is reactive with silicon oxide (SiOx) surfaces even at room temperature. researchgate.net This indicates a strong initial interaction and chemisorption, which is a favorable characteristic for initiating ALD film growth at low temperatures. researchgate.net

XPS analysis allows for the tracking of the chemical states of nickel, carbon, and nitrogen on the surface as a function of temperature. This provides direct evidence of ligand desorption and precursor decomposition, helping to identify the temperature window where clean, self-limiting surface reactions occur.

Reactivity with Substrate Surfaces (e.g., SiOx)

The reactivity of nickel amidinate precursors with hydroxylated surfaces like silicon oxide is a key factor for achieving uniform nucleation and film growth. Studies have shown that precursors such as bis(N,N′-di-tert-butylacetamidinato)nickel(II) react with SiOx surfaces at room temperature. researchgate.net This suggests a good suitability for low-temperature ALD processes, as the initial chemisorption step does not require high thermal energy. researchgate.net The reaction likely proceeds through the interaction of the nickel center with the surface hydroxyl groups, leading to the release of one of the amidinate ligands and the grafting of the nickel complex onto the surface.

Implications for Upper Temperature Limits in Deposition Processes

The thermal stability of Bis(N,N'-diisopropylacetamidinato)nickel dictates the upper temperature limit for its use in deposition processes like ALD and Chemical Vapor Deposition (CVD). Exceeding this limit leads to uncontrolled thermal decomposition of the precursor, both in the gas phase and on the substrate surface.

This decomposition results in several undesirable effects:

Loss of Self-Limiting Growth: In ALD, thermal decomposition violates the principle of self-limiting surface reactions, leading to continuous, CVD-like growth and poor film thickness control. For other nickel precursors like Ni(thd)₂, the ALD growth behavior is lost at temperatures above 275 °C as thermal decomposition becomes the dominant process. mocvd-precursor-encyclopedia.de

Increased Impurities: Uncontrolled decomposition often leads to the incorporation of carbon and nitrogen impurities into the growing film from the ligand fragments. For example, in the MOCVD of nickel films from nickelocene (B73246) (NiCp₂), deposition at temperatures above 225 °C resulted in high carbon content and increased film resistivity due to precursor decomposition. researchgate.net

Gas-Phase Nucleation: At excessively high temperatures, the precursor can decompose in the gas phase, leading to the formation of particles that can fall onto the substrate, creating defects in the film.

The β-hydrogen migration pathway is a key intrinsic mechanism that contributes to defining this upper temperature limit for Bis(N,N'-diisopropylacetamidinato)nickel. harvard.edu The temperature at which this decomposition pathway becomes significant represents a practical upper boundary for achieving high-quality, pure films with precise thickness control.

Mechanistic Insights from Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has proven to be an invaluable tool for elucidating the intricate details of reaction mechanisms involving Bis(N,N'-diisopropylacetamidinato)nickel, often abbreviated as Ni(iPr-amd)₂. These computational studies provide a molecular-level understanding of reaction pathways, transition states, and the electronic factors governing the compound's reactivity.

DFT Calculations for Reaction Energy Profiles and Activation Barriers

DFT calculations have been instrumental in mapping the potential energy surfaces for reactions involving nickel amidinato complexes. A key area of investigation has been the thermal stability of these compounds, particularly concerning decomposition pathways such as β-hydride elimination. For a closely related compound, Ni(iPr-MeAMD)₂, computational studies have identified the minimum-energy path for β-H migration. acs.org This process is understood to occur in two main steps: an initial internal rotation of the isopropyl group to orient a hydrogen atom towards the nickel center, followed by the migration of the hydrogen atom to the metal. Current time information in Mid Ulster, GB.

The reaction energies (ΔE_r) and activation barriers (E_a) for such processes have been quantified through these calculations. For the β-H migration in Ni(iPr-MeAMD)₂, the reaction is nearly thermoneutral with a calculated reaction energy of 4.7 kcal/mol. acs.org This indicates that the decomposition is not strongly favored thermodynamically. However, the activation barrier for this process is a moderate 24.3 kcal/mol. acs.org This relatively low kinetic barrier suggests that β-H migration can occur at elevated temperatures, which is a critical consideration for applications like Atomic Layer Deposition (ALD) where thermal stability of the precursor is paramount. acs.org The transition state for this migration is characterized by a single imaginary frequency, confirming it as a true saddle point on the potential energy surface. acs.org

| Parameter | Value (kcal/mol) |

|---|---|

| Reaction Energy (ΔE_r) | 4.7 |

| Activation Barrier (E_a) | 24.3 |

Charge Analysis (e.g., Hirshfeld Charge Analysis) for Electron Flow During Reactions

Understanding the flow of electrons during a chemical reaction is fundamental to comprehending the reaction mechanism. Charge analysis methods, such as Hirshfeld charge analysis, are employed in computational studies to quantify the redistribution of electron density at various stages of a reaction, including the reactant, transition state, and product. harvard.edu

In the context of the β-H migration in nickel amidinate complexes, analysis of the electronic structure reveals significant charge transfer. acs.org As the hydrogen atom migrates from the isopropyl ligand to the nickel center, it withdraws electron density from the metal. acs.orgharvard.edu This charge transfer is a key aspect of the formation of the nickel-hydride bond in the transition state and the final product. harvard.edu

Applications in Advanced Material Deposition Technologies

Atomic Layer Deposition (ALD) of Nickel and Nickel Compounds

Atomic Layer Deposition is a sophisticated thin-film deposition technique that relies on sequential, self-limiting surface reactions. The choice of precursor is critical to the success of the ALD process, and Bis(N,N'-diisopropylacetamidinato)nickel has been investigated for its potential in depositing high-quality nickel and nickel compound films.

One of the primary advantages of Bis(N,N'-diisopropylacetamidinato)nickel is that it is an oxygen-free precursor. acs.org In the deposition of pure metallic nickel films, the presence of oxygen in the precursor molecule can lead to the unintentional formation of nickel oxide phases, which can be detrimental to the film's desired electrical and physical properties. acs.org The use of an oxygen-free precursor like Ni(iPr-MeAMD)₂ mitigates the risk of oxygen incorporation, which is a crucial factor for applications in microelectronics where pure, low-resistivity nickel films are required. acs.org

The growth kinetics of ALD processes are defined by the growth rate per cycle and the self-limiting nature of the precursor-surface reactions. For the ALD of nickel using Bis(N,N'-diisopropylacetamidinato)nickel and molecular hydrogen (H₂) as a co-reactant at a temperature of 250 °C, a relatively low growth rate of 0.04 Å/cycle has been reported. acs.orgrsc.org This process has been successfully applied to both metal and non-metal substrates. rsc.org

While detailed studies on the self-limiting behavior specifically for Bis(N,N'-diisopropylacetamidinato)nickel are not extensively documented in the reviewed literature, self-limitation is a fundamental prerequisite for any ALD process. This behavior is typically confirmed by observing the saturation of the growth rate with increasing precursor and co-reactant pulse times. For other nickel ALD processes, such as one using a heteroleptic Ni precursor, self-limiting growth has been explicitly demonstrated, resulting in a stable growth rate with sufficient precursor and reactant exposure. acs.org

| Precursor | Co-reactant | Deposition Temperature (°C) | Growth Rate (Å/cycle) | Substrate Compatibility |

|---|---|---|---|---|

| Bis(N,N'-diisopropylacetamidinato)nickel(II) | H₂ | 250 | 0.04 | Metal and Non-metal |

The choice of co-reactant in an ALD process plays a critical role in determining the final film composition and properties. For the deposition of metallic nickel from Bis(N,N'-diisopropylacetamidinato)nickel, molecular hydrogen (H₂) has been utilized as the reducing agent. rsc.org

While studies detailing the use of other co-reactants specifically with Bis(N,N'-diisopropylacetamidinato)nickel are limited, research on analogous nickel amidinate precursors provides insight into the potential effects of different reducing agents. For instance, studies using other nickel precursors have shown that ammonia (B1221849) (NH₃) can be an effective co-reactant. acs.org In some cases, NH₃ has been observed to yield films with considerably lower resistivity compared to those deposited using H₂. acs.org Furthermore, the reaction of a general nickel amidinate precursor with ammonia has been reported to form nickel nitride (Ni₃N) films, which can subsequently be converted to conductive nickel silicide (NiSi) upon annealing in a reducing environment. researchgate.net This suggests that by selecting different co-reactants, the ALD process using amidinate precursors can be tailored to deposit not only pure metals but also compound materials like nitrides.

Selective area deposition is a highly desirable capability in the fabrication of nanoelectronics, as it can simplify manufacturing processes by eliminating the need for complex lithography and etching steps. While the selective deposition of nickel on the defects of graphene has been demonstrated, this was achieved using a different, novel heteroleptic nickel precursor, not Bis(N,N'-diisopropylacetamidinato)nickel. acs.orgsemanticscholar.org At present, there is a lack of available research specifically documenting the use of Bis(N,N'-diisopropylacetamidinato)nickel for selective deposition on structured substrates like graphene.

Research into the deposition of nickel-containing compounds has extended to nickel sulfide (B99878) (NiSₓ), a material with promising applications in energy storage and catalysis. A successful ALD process for NiSₓ has been developed using a closely related precursor, Bis(N,N′-di-tert-butylacetamidinato)nickel(II), in conjunction with hydrogen sulfide (H₂S) as the co-reactant. researchgate.netfigshare.com This process yields smooth, pure, and crystalline NiSₓ thin films within a broad temperature window of 90–200 °C. figshare.com The process exhibits ideal, layer-by-layer ALD growth and has demonstrated excellent conformality on high-aspect-ratio 3D structures. figshare.com

| Precursor | Co-reactant | Deposition Temperature (°C) | Deposited Film | Key Features |

|---|---|---|---|---|

| Bis(N,N′-di-tert-butylacetamidinato)nickel(II) | H₂S | 90-200 | Nickel Sulfide (NiSₓ) | Smooth, Pure, Crystalline, Conformal |

To better understand and optimize the ALD process for nickel sulfide, Density Functional Theory (DFT) calculations have been employed to investigate the reaction mechanism at the atomic level, using the Bis(N,N′-di-tert-butylacetamidinato)nickel(II) precursor as a model. researchgate.netrsc.org These theoretical studies have provided key insights into the surface chemistry.

The DFT results indicate that the first amidinate ligand is readily eliminated when the precursor reacts with a sulfhydryl (-SH) terminated surface. rsc.org The second amidinate ligand can then react with an adjacent surface sulfhydryl group, forming an N,N′-di-tert-butylacetamidine molecule. rsc.org This byproduct molecule, however, may interact strongly with the nickel atom on the surface, making it difficult to desorb. rsc.org In the subsequent H₂S pulse, the adsorbed amidine byproduct can be exchanged with an incoming H₂S molecule, which then dissociates to regenerate the sulfhydrylated surface, completing the ALD cycle. rsc.org These findings are crucial for designing improved amidinate precursors and for fine-tuning the ALD process parameters to achieve higher quality metal sulfide films. rsc.org

ALD of Nickel Sulfide using Amidinate Analogues

Chemical Vapor Deposition (CVD) Applications

Bis(N,N'-diisopropylacetamidinato)nickel, often referred to as Ni(iPr-MeAMD)2, has been evaluated as a precursor for depositing various nickel-based thin films. It has been demonstrated as a promising precursor for both ALD and CVD of nickel thin films due to its thermal stability and high reactivity. researchgate.netharvard.edu Its utility extends to the formation of diverse materials, including nickel oxide (NiO), nickel nitride (NiNx), and nickel silicide (NiSi), which are integral components in memory and logic applications in the semiconductor industry. researchgate.netharvard.edu

Specifically, Nickel bis(N,N'-diisopropylacetamidinate) has been used with hydrogen as a reducing agent to grow metallic nickel films via ALD. mocvd-precursor-encyclopedia.de The versatility of amidinate precursors is further highlighted by the use of a related compound, bis(N,N'-di-tert-butylacetamidinato)nickel(II), in direct-liquid-injection (DLI)-CVD processes. harvard.edu When used with ammonia (NH3) or a mixture of ammonia and hydrogen, this precursor successfully deposits smooth and continuous nickel nitride (NiNx) films. harvard.edu These NiNx films can subsequently be reduced to form pure nickel films, a process that is critical for creating contacts in semiconductor devices. researchgate.netharvard.edu

However, there are some conflicting reports regarding the stability of simple bis(amidinate) nickel precursors. Some research suggests they can be unstable solids, which could limit their application. google.com This has spurred the development of modified precursors, such as nickel allyl amidinates, to improve physical properties for deposition processes. google.com

The performance of a CVD precursor is heavily dependent on its thermal stability and volatility. An ideal precursor should be volatile enough to be transported into the reaction chamber in the gas phase but stable enough to avoid premature decomposition.

Bis(N,N'-diisopropylacetamidinato)nickel exhibits properties that make it suitable for CVD and ALD applications. It possesses an acceptable vapor pressure of greater than 0.1 Torr at 90°C, which is sufficient for vapor deposition techniques. researchgate.netharvard.edu Its high thermal stability is frequently cited as a key advantage. researchgate.netharvard.edu

However, thermogravimetric analysis (TGA) provides a more detailed picture. TGA studies of Ni(iPr-MeAMD)2 at atmospheric pressure indicate a decomposition step at approximately 180°C, leaving a residual mass of 27%. mocvd-precursor-encyclopedia.de Despite this, the precursor is considered sufficiently volatile for ALD processes at vapor source temperatures below 120°C. mocvd-precursor-encyclopedia.de Other reports have also noted thermal instability, with TGA results showing more than 15% residual mass and phase changes occurring around 65°C and 200°C. google.com

| Property | Value | Source |

| Vapor Pressure | > 0.1 Torr @ 90°C | researchgate.netharvard.edu |

| TGA Decomposition (approx.) | ~180°C (at atmospheric pressure) | mocvd-precursor-encyclopedia.de |

| TGA Residual Mass | 27% (at atmospheric pressure) | mocvd-precursor-encyclopedia.de |

| TGA Residual Mass (alternative report) | >15% | google.com |

| Phase Changes (DSC) | ~65°C and ~200°C | google.com |

This table summarizes the reported thermal properties of Bis(N,N'-diisopropylacetamidinato)nickel.

Amidinate ligands offer several advantages when used in precursors for CVD and ALD. acs.org A primary benefit is the potential to deposit high-purity films. Many conventional nickel precursors, such as those containing cyclopentadienyl (B1206354) or acetylacetonate (B107027) ligands, can lead to carbon contamination in the deposited films. nih.gov Amidinate precursors, being free of oxygen and halogens, can mitigate this issue and prevent the formation of corrosive byproducts.

The reactivity of the metal-nitrogen (M-N) bonds in amidinate complexes contributes to the thermal stability of the molecule's chelate structure. azonano.com This class of ligands is noted for its basicity, volatility, and the relative ease of decomposition upon treatment with a reactive gas, which is a desirable characteristic for controlled film growth. acs.org

In the case of nickel deposition, using a nickel amidinate precursor with ammonia as a co-reactant allows for the formation of nickel nitride (NiNx) films. harvard.edu These films can then be annealed in a hydrogen environment to produce pure nickel. researchgate.netharvard.edu This two-step process is an effective strategy to circumvent the carbon incorporation that can occur when using hydrogen directly as the reducing agent with this precursor at higher temperatures. harvard.edu

Comparison with Other Nickel Precursors in ALD/CVD

Bis(N,N'-diisopropylacetamidinato)nickel is one of many compounds investigated for nickel film deposition. Its performance is often benchmarked against other classes of precursors.

A wide array of nickel precursors has been studied, including those based on cyclopentadienyl, carbonyl, acetylacetonate, aminoalkoxide, and other ligands. nih.gov Many of these alternatives suffer from limitations. For instance, common commercial precursors like tetracarbonylnickel(0) (Ni(CO)4) are highly toxic, while others such as nickel acetylacetonates (B15086760) (Ni(acac)2) may have limited stability and reactivity. researchgate.netharvard.eduscirp.org Precursors containing oxygen can also lead to the unintentional formation of nickel oxide or oxygen impurities in the final film. acs.org

In a direct comparison for ALD, the process using Bis(N,N'-diisopropylacetamidinato)nickel was reported to have a low growth rate of 0.04 Å/cycle. acs.org Other precursors, such as novel nickel pyrrolide complexes, have been shown to enable rapid deposition rates (up to 6.5 nm/min in CVD) and produce films with high elemental purity (>99 at%). nih.govacs.org Similarly, nickel dialkylaminoalkoxide precursors have been effectively used for the deposition of NiO thin films. nih.gov

| Precursor Class | Example Compound | Key Characteristics/Reported Performance |

| Amidinate | Bis(N,N'-diisopropylacetamidinato)nickel | High reactivity and thermal stability, but also reports of instability and low ALD growth rate (0.04 Å/cycle). researchgate.netharvard.edumocvd-precursor-encyclopedia.deacs.org |

| Cyclopentadienyl | Bis(cyclopentadienyl)nickel (Nickelocene, Ni(Cp)₂) | Low reactivity for thermal ALD. acs.orgresearchgate.net |

| Carbonyl | Tetracarbonylnickel(0) (Ni(CO)₄) | Very volatile but also highly toxic. scirp.org |

| Acetylacetonate | Bis(acetylacetonato)nickel(II) (Ni(acac)₂) | Limited stability and reactivity. researchgate.net |

| Aminoalkoxide | Bis(1-dimethylamino-2-methyl-2-butanolate)nickel ([Ni(dmamb)₂]) | Used for MOCVD and ALD of NiO films. nih.gov |

| Pyrrolide | (η⁵-2,5-tBu₂C₄H₂N)Ni(η³-2-MeC₃H₄) | Simple, inexpensive synthesis; rapid CVD rates (up to 6.5 nm/min); high purity films (>99 at%). nih.govacs.org |

This table provides a comparative overview of different classes of nickel precursors used in CVD and ALD.

Cost-effectiveness is a critical factor for industrial applications. The synthesis of some novel precursors, like certain nickel pyrrolide complexes, is noted to be simple and inexpensive, which is a significant advantage. nih.gov The accessibility of the ligands used to synthesize the precursor is also important. For instance, the development of precursors from readily available commercial ligands can make the deposition process more viable for widespread use. nih.govrsc.org

Challenges with existing precursors, such as the reported instability of some solid bis(amidinate) nickel compounds, drive the design of new molecules. google.com A key strategy in precursor design is the use of heteroleptic complexes, which contain different types of ligands attached to the central metal atom. researchgate.net This approach allows for the fine-tuning of the precursor's properties, such as volatility, thermal stability, and reactivity.

Catalytic Applications and Reaction Scope

General Principles of Nickel-Amidinate Catalysis

The catalytic activity of Bis(N,N'-diisopropylacetamidinato)nickel(II) is rooted in the electronic properties of the nickel center, which are modulated by the amidinate ligands. These ligands are strong σ-donors, which increase the electron density at the nickel center, facilitating oxidative addition steps that are often crucial in catalytic cycles. The nickel center can typically cycle between different oxidation states, most commonly Ni(0), Ni(I), and Ni(II), to mediate chemical reactions.

In many catalytic processes, a pre-catalyst like Bis(N,N'-diisopropylacetamidinato)nickel(II) is reduced in situ to a more reactive low-valent nickel species, which then enters the catalytic cycle. The general mechanism often involves:

Oxidative Addition: The active nickel catalyst reacts with a substrate, such as an organic halide, breaking a bond and increasing its own oxidation state.

Transmetalation or Insertion: A second component, like an organometallic reagent or an unsaturated molecule (alkene, alkyne), is incorporated.

Reductive Elimination: The desired product is formed by creating a new bond, and the nickel catalyst is regenerated in its active, lower oxidation state.

The amidinate ligands play a crucial role in stabilizing the various nickel intermediates throughout this cycle, preventing catalyst decomposition and influencing the selectivity of the reaction.

Applications in Organic Synthesis

Bis(N,N'-diisopropylacetamidinato)nickel(II) serves as a catalyst in a variety of synthetic organic reactions.

Nickel complexes are effective catalysts for the synthesis of ketones, often through the coupling of organic halides with acylating agents. Bis(N,N'-diisopropylacetamidinato)nickel(II) can facilitate such transformations, where it catalyzes the reaction between an organic halide and an acid chloride or other activated carboxylic acid derivatives. orgsyn.org The general scheme involves the oxidative addition of the organic halide to a low-valent nickel center, followed by transmetalation with an organometallic reagent or insertion of an acyl group, and subsequent reductive elimination to yield the ketone.

Table 1: Examples of Nickel-Catalyzed Ketone Synthesis

| Reactant 1 (Organic Halide) | Reactant 2 (Acyl Source) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Iodooctane | Ethyl succinyl chloride | Ethyl 4-oxododecanoate | Not specified | orgsyn.org |

| Various Alkyl Halides | Various Acid Chlorides | Functionalized Ketones | 36-86 | orgsyn.org |

| Primary Amides | Organozinc Reagents | Diaryl Ketones | Up to 85 | organic-chemistry.org |

| N-Alkyl Pyridinium Salts | Carboxylic Acid Fluorides | Complex Ketones | Avg. 60 | nih.gov |

The compound is known to promote electrophilic substitution reactions. This includes processes like nitrosylation, where a nitroso group is introduced into a molecule. Nickel complexes can react with sources of nitric oxide (NO) to form nickel-nitrosyl species. nih.gov These intermediates can then transfer the NO group to another substrate. While specific studies on alkene halogenation using this exact nickel complex are not detailed, nickel catalysts, in general, can activate alkenes towards attack by an electrophilic halogen source, facilitating the formation of halogenated products.

Bis(N,N'-diisopropylacetamidinato)nickel(II) can be employed as a pre-catalyst in asymmetric synthesis. To achieve enantioselectivity, the nickel center is typically coordinated to a chiral ligand. This chiral environment directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product. Nickel-catalyzed asymmetric reactions are valuable for producing enantioenriched molecules, which are important in pharmaceuticals and materials science. nih.gov For instance, chiral nickel catalysts have been successfully used in the enantioconvergent synthesis of protected dialkyl carbinamines. nih.gov

Table 2: Examples of Nickel-Catalyzed Asymmetric Reactions

| Reaction Type | Substrates | Product Type | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Enantioconvergent Substitution | Alkylzinc reagent and racemic α-phthalimido alkyl chloride | Protected dialkyl carbinamines | Good | nih.gov |

| Enantioselective N-allylation | meso-vicinal diamine bistrisylamides | Desymmetrization products | Up to 90 | nih.gov |

Nickel catalysts are proficient in mediating the cyclisation of molecules containing both alkyne and nitrile functionalities. rsc.org These reactions are powerful methods for constructing heterocyclic and carbocyclic ring systems. A notable application is the nickel-catalyzed regioselective addition/cyclization of o-(cyano)phenyl propargyl ethers with arylboronic acids, which yields highly functionalized 1-naphthylamines. rsc.org The mechanism involves the regioselective anti-addition of the arylboronic acid to the alkyne, followed by the nucleophilic addition of the resulting alkenylmetal species to the nitrile group.

Table 3: Examples of Nickel-Catalyzed Cyclisation Reactions

| Substrate | Reagent | Product | Key Feature | Reference |

|---|---|---|---|---|

| o-(Cyano)phenyl propargyl ethers | Arylboronic acids | Functionalized 1-naphthylamines | Regioselective addition/cyclization | rsc.org |

| 1,6-enynes | Aryl bromide | Six- or seven-membered rings | Ligand-controlled regioselectivity | nih.gov |

| N-(o-ethynylaryl)acrylamides | - | Dihydrocyclobuta[c]quinolin-3-ones and Benzo[b]azocin-2-ones | Temperature-controlled selectivity | rsc.org |

Polymerization and Oligomerization Catalysis

In addition to fine chemical synthesis, nickel complexes are workhorses in the polymer industry. While α-diimine nickel complexes are more famously studied, the principles of catalysis extend to amidinate systems for the oligomerization and polymerization of olefins like ethylene (B1197577). mdpi.comrsc.org These catalysts can produce a range of products from short-chain linear alpha-olefins (LAOs), which are valuable chemical commodities, to high molecular weight branched polymers. nih.govrsc.org

The catalytic cycle for ethylene oligomerization on a nickel center typically involves chain propagation via ethylene insertion into a nickel-alkyl bond, followed by chain transfer via β-hydride elimination to release the α-olefin and regenerate a nickel-hydride species. mdpi.com The selectivity towards dimers, oligomers, or polymers is highly dependent on the relative rates of chain propagation versus chain transfer, which can be tuned by the ligand structure, temperature, and pressure. mdpi.com

Table 4: Products of Nickel-Catalyzed Ethylene Conversion

| Catalyst System Type | Co-catalyst | Primary Product(s) | Reference |

|---|---|---|---|

| Ni(acac)₂-based | DEAC or EASC | Butenes, Hexenes, Octenes | mdpi.com |

| α-diimine Nickel | MAO | Branched Polyethylene | rsc.org |

| Nickel with P,N-chelating ligands | Various | Linear alpha-olefins (C4-C10) | nih.gov |

Use in Olefin Polymerization (e.g., Ethylene Oligomerization)

While specific experimental data on the use of bis(N,N'-diisopropylacetamidinato)nickel in ethylene oligomerization is not extensively detailed in the literature, theoretical studies provide valuable insights into the catalytic mechanism of related nickel amidinate systems. Computational modeling, specifically using density functional theory (DFT), has been employed to investigate the elementary steps of ethylene polymerization catalyzed by generic nickel amidinate [HC(NSiH3)2NiR(L)] and compared with nickel iminophosphonamide [H2P(NSiH3)2NiR(L)] complexes. acs.org

These theoretical models help in understanding the barriers to ethylene insertion and the stability of intermediates, which are crucial factors in determining the catalytic activity and the properties of the resulting polymer. For instance, studies have shown that the barrier for ethylene insertion is lower in the nickel amidinate (CN2) complex compared to the analogous iminophosphonamide (PN2) complex. acs.org This suggests that nickel amidinate complexes could potentially be more active catalysts for ethylene polymerization. The nature of the alkyl group (R) on the nickel center also significantly influences the energy of ethylene binding, which is a key step in the polymerization process. acs.org

Furthermore, the theoretical investigation of β-hydride elimination and chain walking in these systems reveals that the ground states are agostic alkyls, with an ethylene-NiH complex as a weakly bound intermediate. acs.org The intermediates in the chain transfer process for the PN2 complexes are higher in energy than for the CN2 complexes, which has been suggested as a reason for the higher molecular weight of polymers produced by the PN2 systems in experimental settings. acs.org

Below is a data table summarizing the key theoretical findings for generic nickel amidinate and iminophosphonamide complexes in ethylene polymerization.

| Feature | Nickel Amidinate (CN2) Complex | Nickel Iminophosphonamide (PN2) Complex | Reference |

| Ethylene Insertion Barrier | Lower | Higher | acs.org |

| Energy of Intermediates in Chain Transfer | Lower | Higher | acs.org |

| Predicted Polymer Molecular Weight | Lower | Higher | acs.org |

This data is based on theoretical modeling and provides a comparative view of the catalytic behavior of these two types of nickel complexes.

Copolymerization with Polar Monomers (e.g., Norbornene with Methyl Acrylate (B77674) using Related Nickel Complexes)

The incorporation of polar monomers into nonpolar polyolefin backbones is a significant challenge in polymer chemistry. Nickel catalysts, valued for their lower cost compared to palladium, are promising candidates for this task. While research on bis(N,N'-diisopropylacetamidinato)nickel for this specific application is limited, studies on related nickel complexes with different ligand systems have demonstrated success in the copolymerization of norbornene with methyl acrylate (MA).

For example, nickel complexes featuring 2-(diarylphosphino)-N-phenylbenzenamine ligands, when activated with methylaluminoxane (B55162) (MAO), have been shown to catalyze the copolymerization of norbornene and MA. rsc.org These catalysts can produce high-molecular-weight copolymers with a reasonable incorporation of the polar MA monomer. rsc.org Similarly, novel bis(N-acylated imidazolin-2-imine) nickel complexes have been synthesized and successfully employed for the copolymerization of norbornene with methyl acrylate, yielding high molecular weight functionalized cyclic olefin copolymers (COCs). mdpi.com The design of the ligand, such as the introduction of phenyl substituents on the imidazoline (B1206853) ring, is thought to enhance the catalyst's tolerance to polar functional groups. mdpi.com

The performance of these related nickel catalysts in the copolymerization of norbornene and methyl acrylate is summarized in the table below, showcasing the influence of the ligand structure on the catalytic activity and the properties of the resulting copolymer.

| Catalyst System | Co-catalyst | Catalytic Activity (g mol⁻¹ h⁻¹) | Molecular Weight (Mn) of Copolymer (g mol⁻¹) | Methyl Acrylate Incorporation (mol%) | Reference |

| 2-(Diarylphosphino)-N-phenylbenzenamine Nickel Complex | MAO | Up to 3.6 x 10⁶ (for norbornene homopolymerization) | Up to 6.20 x 10⁴ | 3.07 - 5.90 | rsc.org |

| Bis(N-acylated imidazolin-2-imine) Nickel Complex | Not Specified | Moderate | High | Reasonable | mdpi.com |

This table presents data for related nickel complexes, not Bis(N,N'-diisopropylacetamidinato)nickel itself, to illustrate the scope of nickel-catalyzed copolymerization of norbornene and methyl acrylate.

Advanced Electronic Structure and Spectroscopic Characterization

Detailed Electronic Structure Analysis

A thorough understanding of the electronic structure of Bis(N,N'-diisopropylacetamidinato)nickel(II) is crucial for elucidating its reactivity and physical properties. This analysis involves considering the nickel ion's electron configuration, its interactions with the amidinato ligands, and the resulting molecular orbital arrangement.

Valence Electronic Configuration and Oxidation States of Nickel

The d⁸ electronic configuration of Ni(II) is highly versatile and can adopt various coordination geometries, most commonly square planar or tetrahedral for four-coordinate complexes, and octahedral for six-coordinate complexes. The specific geometry and resulting electronic properties are highly sensitive to the nature of the coordinating ligands.

Orbital Interactions and Bonding Characteristics (e.g., Ni-N bonds, d-orbitals, p-orbitals)

The bonding in Bis(N,N'-diisopropylacetamidinato)nickel(II) is characterized by the coordination of the two bidentate amidinato ligands to the nickel center through their nitrogen atoms, forming Ni-N bonds. These bonds have both σ and potential π character.

Sigma (σ) Bonding: The primary interaction involves the donation of electron density from the nitrogen lone pair orbitals (p-orbitals) to the empty d-orbitals of the Ni(II) center. In a simplified model, for a square planar geometry, the nitrogen p-orbitals would overlap with the nickel dₓ²₋ᵧ² and dₛ² orbitals. For a tetrahedral geometry, the overlap would involve the dₓᵧ, dₓ₂, and dᵧ₂ orbitals.

Spin State Analysis and Potential Energy Surface Crossings

The d⁸ electronic configuration of Ni(II) allows for different spin states depending on the ligand field environment. In a strong ligand field, the d-electrons will preferentially pair up in the lower energy orbitals, leading to a low-spin (diamagnetic, S=0) state. Conversely, in a weak ligand field, the electrons will occupy the d-orbitals to maximize spin multiplicity, resulting in a high-spin (paramagnetic, S=1) state.

For four-coordinate Ni(II) complexes, square planar geometries are typically associated with a low-spin state, while tetrahedral geometries are generally high-spin. The N,N'-diisopropylacetamidinato ligand is considered to have a moderately strong field. Without experimental magnetic susceptibility data or detailed calculations, the precise spin state of Bis(N,N'-diisopropylacetamidinato)nickel(II) in the solid state and in solution remains to be definitively determined.

Potential energy surface (PES) crossings are relevant when there is a possibility of transitioning between different spin states or electronic states. For Ni(II) complexes, this can be particularly important in understanding reaction mechanisms where a change in spin state (spin crossover) might be involved. Detailed computational studies are required to map out the potential energy surfaces for the different spin states of Bis(N,N'-diisopropylacetamidinato)nickel(II) and identify any crossing points, which would indicate the feasibility of spin crossover processes.

Ligand Field Contributions to Electronic Properties

Ligand Field Theory (LFT) provides a framework for understanding how the interaction between the metal d-orbitals and the ligand orbitals affects the electronic properties of the complex. The amidinato ligands create an electrostatic field that removes the degeneracy of the five d-orbitals. The magnitude of this splitting (the ligand field splitting parameter, Δ) and the resulting energy level diagram are dependent on the coordination geometry.

In a square planar field , the d-orbitals split into four distinct energy levels, with the dₓ²₋ᵧ² orbital being the highest in energy.

In a tetrahedral field , the d-orbitals split into two sets, with the t₂ set (dₓᵧ, dₓ₂, dᵧ₂) at a higher energy than the e set (d₂², dₓ²₋ᵧ²).

The specific energies of the d-d electronic transitions, which can be observed by UV-Vis spectroscopy, are determined by the ligand field splitting. Spectroscopic studies on related Ni(II) complexes with different ligands allow for the determination of ligand field parameters, which quantify the strength of the ligand field. However, such a detailed ligand field analysis for Bis(N,N'-diisopropylacetamidinato)nickel(II) has not been reported in the available literature.

Advanced Spectroscopic Techniques for Electronic and Molecular States

Advanced spectroscopic methods are essential for directly probing the electronic and molecular structure of coordination compounds.

X-ray Absorption Spectroscopy (XAS) (Ni K-edge, L-edge)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the electronic structure and local coordination environment of the absorbing atom.

Ni K-edge XAS: This involves the excitation of a 1s core electron to unoccupied p-states. The pre-edge features in the K-edge spectrum can provide information about the d-orbital occupancy and the coordination geometry (e.g., distinguishing between centrosymmetric and non-centrosymmetric environments). The extended X-ray absorption fine structure (EXAFS) region of the spectrum can be analyzed to determine the Ni-N bond lengths and the coordination number with high precision.

Ni L-edge XAS: This technique involves the excitation of 2p core electrons to unoccupied 3d orbitals. It is a more direct probe of the d-electron states and is highly sensitive to the oxidation state and spin state of the nickel center. The shape and intensity of the L-edge spectrum can provide a clear fingerprint of the electronic configuration of the Ni(II) ion.

Despite the power of XAS, there are no publicly available Ni K-edge or L-edge XAS studies specifically for Bis(N,N'-diisopropylacetamidinato)nickel(II). Such studies would be invaluable in definitively determining its coordination geometry, spin state, and the covalent character of the Ni-N bonds.

Future Research Directions and Potential Innovations

Rational Design of Next-Generation Amidinate Ligands and Nickel Precursors

The performance of Bis(N,N'-diisopropylacetamidinato)nickel(II) as a precursor is intrinsically linked to the chemical and physical properties conferred by its amidinate ligands. A primary avenue for future research lies in the rational design of new ligands to create next-generation nickel precursors with tailored characteristics. By systematically modifying the ligand architecture, researchers can fine-tune precursor volatility, thermal stability, and reactivity for specific applications.

Key strategies in ligand design involve adjusting the steric bulk of the substituents on the nitrogen atoms and the amidinate backbone. Increasing steric hindrance can enhance precursor stability and prevent undesirable pre-reactions. rsc.org Conversely, tailored ligand design can also address issues like the lability of C–N bonds, which can be triggered by processes such as β-hydrogen elimination, leading to precursor instability at deposition temperatures. acs.orgacs.org One successful approach has been the design of ligands that lack available hydrogen atoms at these vulnerable positions, significantly increasing the decomposition temperature and widening the processing window for techniques like Atomic Layer Deposition (ALD). acs.org

Future work will likely focus on synthesizing heteroleptic complexes, which combine different types of ligands—such as an amidinate and an allyl group—on the same nickel center. nih.govacs.org This approach offers a powerful method for creating precursors with a unique balance of properties, potentially leading to the formation of highly monodispersed nanoparticles for catalytic applications. nih.govacs.org The goal is to develop a family of precursors whose properties can be predictably controlled through targeted ligand modifications.

| Design Strategy | Target Property | Rationale & Expected Outcome |

| Increase Steric Bulk | Enhanced Thermal Stability | Bulky substituents (e.g., terphenyl groups) create a sterically crowded environment around the metal center, protecting it from premature reactions and decomposition. rsc.org |

| Eliminate β-Hydrogens | Increased Decomposition Temperature | Prevents β-hydrogen elimination, a key instability pathway, thereby increasing the precursor's thermal stability for ALD/CVD processes. acs.orgharvard.edu |

| Introduce Heteroleptic Ligands | Tailored Reactivity & Nanoparticle Formation | Combining different ligands (e.g., amidinate and allyl) allows for fine-tuning of electronic and steric properties, enabling controlled decomposition to form small, monodispersed nanoparticles. nih.govacs.org |

| Modify Electronic Properties | Controlled Reactivity | Introducing electron-donating or withdrawing groups on the ligand can alter the strength of the nickel-nitrogen bond, influencing the precursor's reactivity with co-reagents. harvard.edu |

Exploration of Novel ALD/CVD Processes and Materials

Bis(N,N'-diisopropylacetamidinato)nickel(II) and its derivatives are effective precursors for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD), enabling the growth of highly conformal thin films. researchgate.net While initial studies have demonstrated the deposition of materials like nickel nitride (Ni₃N), which can be converted to conductive nickel silicide (NiSi), significant opportunities exist for expanding the scope of materials and improving deposition processes. researchgate.netharvard.edu

Future research will explore the use of novel co-reactants with nickel amidinate precursors to deposit a wider range of materials. For instance, using hydrogen sulfide (B99878) (H₂S) as a co-reagent allows for the ALD of nickel sulfide thin films, which are promising for energy and catalysis applications. rsc.org Similarly, developing thermal ALD processes with non-oxygen-based reactants like ammonia (B1221849) (NH₃) is critical for depositing pure, oxygen-free nickel films, avoiding the formation of nickel oxide impurities. acs.org

A key challenge in some existing processes using Bis(N,N'-diisopropylacetamidinato)nickel(II) has been a low growth rate. acs.org Future innovations will focus on optimizing ALD/CVD process parameters and designing new, more reactive precursors to enhance deposition efficiency. The goal is to develop robust, low-temperature deposition processes for high-purity, crystalline nickel-containing films, including metallic nickel, nickel alloys, and various nickel compounds, for advanced electronic and catalytic applications. acs.orgnih.gov

| Deposited Material | Deposition Method | Precursor System | Potential Applications |

| Nickel Nitride (NiNₓ) | ALD/CVD | Nickel Amidinate + Ammonia | Contact layers in microelectronics; conversion to NiSi. researchgate.netharvard.edu |

| Nickel Silicide (NiSi) | ALD of NiNₓ followed by annealing | Nickel Amidinate + Ammonia | Low-resistance contacts for advanced semiconductor nodes (45nm and beyond). researchgate.netharvard.edu |

| Nickel Sulfide (NiSₓ) | ALD | Bis(N,N'-di-tert-butylacetamidinato)nickel(II) + H₂S | Energy storage, catalysis. rsc.org |

| Pure Nickel (Ni) | ALD | Heteroleptic Ni Precursor + NH₃ | Graphene-metal composites, conductive layers. acs.org |